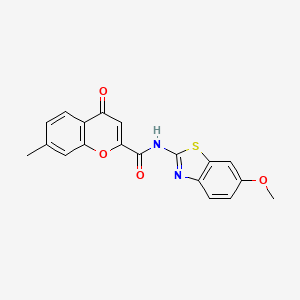
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a chromene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate through the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Chromene Ring Formation: The benzothiazole intermediate is then reacted with a suitable chromene precursor, such as 4-hydroxycoumarin, in the presence of a base like potassium carbonate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules and as a tool for studying enzyme kinetics.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with DNA: Intercalate into DNA strands, affecting gene expression and cellular processes.
Modulate Receptor Activity: Act as an agonist or antagonist for specific receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylbutanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenoxyacetamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzothiazole and chromene rings, which imparts distinct chemical properties and biological activities. Its methoxy and carboxamide functional groups further enhance its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H14N2O4S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-10-3-5-12-14(22)9-16(25-15(12)7-10)18(23)21-19-20-13-6-4-11(24-2)8-17(13)26-19/h3-9H,1-2H3,(H,20,21,23) |
Clé InChI |
QXXBEPFSGCJQKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14993692.png)
![3H-Imidazo[4,5-b]pyridine, 2-(2-chlorobenzylthio)-](/img/structure/B14993704.png)
![3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993712.png)
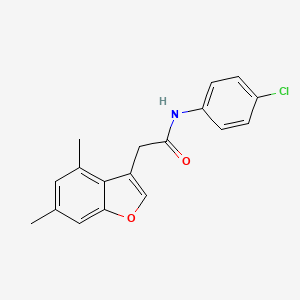
![3-[4-(benzyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B14993722.png)
![7-(3-chlorophenyl)-3-(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993726.png)
![N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B14993732.png)
![6-ethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B14993749.png)
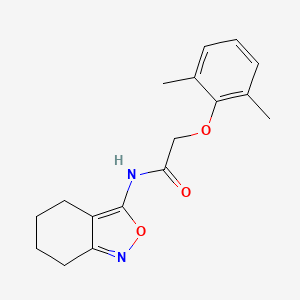
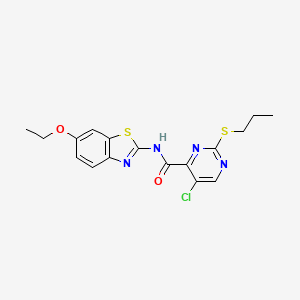
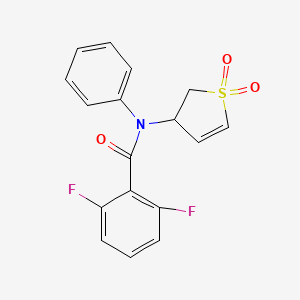
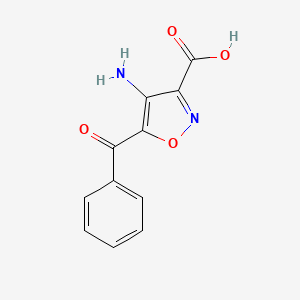
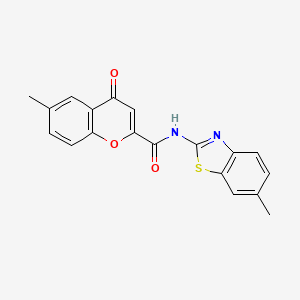
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14993800.png)
